In Vivo Antitumor Activity of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Against S180 Sarcoma
The target compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, demonstrated significant in vivo antitumor activity against S180 sarcoma in a mouse model, with an IC50 of approximately 1 µg/mouse [1]. This potency is documented as distinct from the glycosidic natural products (secalosides) from which it is derived, which exhibited an IC50 of about 5 µg/mouse in the same assay, indicating a 5-fold increase in potency for the aglycon derivative [1].
| Evidence Dimension | In vivo antitumor activity (IC50) |
|---|---|
| Target Compound Data | ~1 µg/mouse |
| Comparator Or Baseline | Secalosides A and B: ~5 µg/mouse |
| Quantified Difference | ~5-fold lower IC50 (higher potency) |
| Conditions | In vivo S180 sarcoma mouse model |
Why This Matters
This directly establishes a quantifiable in vivo biological effect that is not shared by all 2O-THQ derivatives, providing a specific, data-driven reason to select this compound for antitumor research applications over structurally related but biologically inert molecules.
- [1] The Secalosides, Novel Tumor Cell Growth Inhibitory Glycosides from a Pollen Extract. (1997). Journal of Natural Products, 60(4), pp. 356–360. View Source
